molecular formula C9H13N3OS B2939188 (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 338400-18-3

(2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No.: B2939188
CAS No.: 338400-18-3
M. Wt: 211.28
InChI Key: PYZMLGRAEJGXIX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one (CAS 338400-18-3) is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the class of enaminones, which are characterized by an electron-donating amino group adjacent to a carbonyl function. This unique architecture makes it a valuable scaffold and key intermediate in organic synthesis, particularly for constructing complex heterocyclic systems common in pharmaceutical and agrochemical discovery . While specific biological data for this compound is limited, its core structure is of significant interest in medicinal chemistry. The molecule incorporates a 2-(methylamino)thiazole moiety, a privileged structure found in compounds with a range of biological activities. Thiazole derivatives are extensively researched for their potential as therapeutic agents, with some analogs acting as antagonists for targets like the Zinc-Activated Channel (ZAC), indicating potential utility in neuropharmacological studies . Furthermore, closely related enaminone-thiazole derivatives have been identified as key intermediates in synthetic investigations for compounds active against cancers, including anti-hepatocellular carcinoma agents . Researchers can utilize this compound as a building block for the development of novel small molecules. Its planar conformation, as observed in crystal structures of similar compounds, may be important for its interaction with biological targets . The product is supplied with detailed analytical data to ensure quality and consistency in your experiments. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZMLGRAEJGXIX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one typically involves the condensation of appropriate thiazole derivatives with dimethylamino and methylamino groups under controlled conditions. Common reagents used in the synthesis include thionyl chloride, dimethylamine, and methylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound's α,β-unsaturated carbonyl system and tertiary amino groups make it susceptible to redox reactions:

Reaction Type Conditions Products Notes
OxidationKMnO₄/H⁺, H₂O₂Epoxidation of enone systemPotential formation of 2,3-epoxide derivatives
ReductionH₂/Pd-C, NaBH₄Saturation of α,β-unsaturated ketoneYields 3-(dimethylamino)propane-1-one analogs

The cis conformation of the carbonyl and propene double bonds (O—C—C—C = 2.2°) may influence stereochemical outcomes in these reactions .

Condensation and Cycloaddition Reactions

The enaminone moiety participates in nucleophilic additions and cyclizations:

Key observations :

  • Reacts with hydrazines to form pyrazole derivatives via [3+2] cycloaddition

  • Undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to extend conjugation

Example pathway :
$$
\text{Enaminone} + \text{CH}_2(\text{CN})_2 \xrightarrow{\text{EtOH, Δ}} \text{(2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]-2-cyanoprop-2-en-1-one}
$$

Electrophilic Substitution on Thiazole Ring

The 1,3-thiazol-5-yl group undergoes regioselective electrophilic attacks:

Position Electrophile Product
C-4HNO₃/H₂SO₄4-Nitro-thiazole derivative
C-2Cl₂2-Chloro-thiazole analog (with NH₂ → NHCl)

The methylamino group at C-2 directs electrophiles to the C-4 position due to its +M effect .

Biological Activity-Related Modifications

Structure-activity relationship (SAR) studies of analogs reveal key reactive sites:

From bioactivity data of analogs :

Compound Modification IC₅₀ (μM) Activity
Compound 2 (Training set)4-NO₂ at phenyl ring247.5Moderate antitubercular
Compound 5 (Training set)3-Cl at phenyl ring290.5Anticancer
Compound 29 (Test set)Hydroxy-dimethoxy substitution31.3Enhanced antimicrobial

These modifications suggest:

  • Electrophilic aromatic substitution at the phenyl ring improves bioactivity

  • Hydrogen bonding via hydroxyl groups enhances target binding

Thermal and Photochemical Behavior

Preliminary studies indicate:

  • Thermal decomposition : Cleavage of thiazole ring >200°C

  • Photoreactivity : [2+2] Cycloaddition under UV light to form dimeric structures

Critical Analysis of Reactivity

  • Steric Effects : The dimethylamino group creates steric hindrance for nucleophilic attacks at the β-position of the enone system

  • Electronic Effects : Resonance between thiazole N-atoms and enaminone system stabilizes transition states in cycloadditions

  • Solvent Dependence : Polar aprotic solvents enhance reaction rates by stabilizing zwitterionic intermediates

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Thiazole derivatives have been studied for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new drugs.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Activity of Selected Analogs
Compound ID Substituents/Modifications Biological Activity (% Inhibition or IC₅₀) Key Reference
Parent Compound 2-(methylamino)thiazole, dimethylamino group CDK9 IC₅₀: ~50 nM
4 (R' = F) Fluoro-substitution at propenone CDK9 IC₅₀: ~30 nM
14 3-Methylphenyl substituent DNA gyrase B inhibition: 73.5%
16 Ethylamino-thiazole, phenylpropenone DNA gyrase B inhibition: 36.8%

Physicochemical and Reactivity Differences

  • LogP and Solubility : Compound 16 (logP 7.43) exhibits lower aqueous solubility than 14 (logP 7.13), correlating with reduced bioactivity despite similar structures .
  • Cycloaddition Reactivity : The parent compound participates in regioselective 1,3-dipolar cycloadditions to form pyrazolo[1,5-a]pyrimidines, whereas bulkier analogs (e.g., 4-methylthiazole derivatives) favor alternative pathways, yielding pyrrolo[3,4-d]isoxazole-4,6-diones .

Antimicrobial Efficacy

Derivatives of the parent compound demonstrate broad-spectrum antimicrobial activity. For instance, pyrazolo[1,5-a]pyrimidines synthesized from this enaminone show comparable efficacy to ampicillin against Gram-positive bacteria (MIC: 8–16 µg/mL), attributed to enhanced membrane penetration .

Biological Activity

(2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one is an organic compound that belongs to the class of enaminones. Its molecular formula is C9H13N3OS, and it has a molar mass of 211.28 g/mol. This compound is characterized by its complex structure, which includes a thiazole ring, a dimethylamino group, and an α,β-unsaturated carbonyl moiety. The presence of these functional groups suggests a range of potential biological activities.

Structural Characteristics

The unique structural features of this compound enhance its reactivity and interaction with biological targets. The thiazole ring is notable for its presence in many bioactive molecules, contributing to various pharmacological effects. The dimethylamino group may enhance nucleophilicity and stabilize reaction intermediates, making this compound particularly interesting for medicinal chemistry.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Anti-inflammatory : Enaminones are known for their anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory mediators.
  • Anticancer : The structural motifs present in this compound suggest potential anticancer activity. Similar thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial : The thiazole ring is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by minor structural modifications. For instance:

Compound Name Structure Biological Activity
2-MethylthiazoleStructureAntimicrobial
DimethylaminobenzaldehydeStructureAnticancer
4-DimethylaminobenzylamineStructureNeuroactive

The specific combination of the thiazole ring and dimethylamino group within an α,β-unsaturated carbonyl framework enhances the biological activities compared to other similar compounds that lack one or more of these features.

In Vitro Studies

Several studies have evaluated the biological activities of enaminones and thiazole derivatives:

  • Anticancer Activity : A study on thiazolidin derivatives demonstrated significant cytotoxic effects on HeLa cells through both extrinsic and intrinsic apoptotic pathways. This suggests that this compound may exhibit similar mechanisms if tested against cancer cell lines.
  • Antimicrobial Evaluation : In vitro tests have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further exploration.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies help elucidate the interactions at a molecular level and guide experimental validation.

Q & A

Basic: What are the standard synthetic routes for (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, analogous to methods for structurally similar enones. A typical procedure involves reacting a thiazole-substituted acetamide derivative with an aldehyde (e.g., dimethylaminoacetaldehyde) in absolute ethanol under basic conditions (e.g., NaOH) at room temperature. Reaction progress is monitored via TLC (ethyl acetate as eluent). Post-reaction, the product is isolated by filtration and purified via recrystallization with hot ethanol . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and base strength to enhance yield and purity.

Advanced: How can mechanistic studies resolve contradictions in the stereochemical outcomes of similar α,β-unsaturated ketone syntheses?

Conflicting stereoselectivity in analogous compounds (e.g., Z/E isomer ratios) may arise from variations in electron-withdrawing groups or solvent polarity. Advanced studies employ density functional theory (DFT) to model transition states and identify stabilizing interactions (e.g., hydrogen bonding in ethanol). Experimental validation via kinetic control experiments (e.g., low-temperature NMR) or X-ray crystallography (as in ) can confirm dominant pathways .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • IR spectroscopy : To verify carbonyl (1650–1750 cm⁻¹) and amine (3200–3500 cm⁻¹) functional groups.
  • NMR (¹H/¹³C) : For regiochemical assignment of thiazole protons (δ 6.5–7.5 ppm) and enone geometry (J = 12–16 Hz for trans coupling).
  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers address discrepancies in spectral data interpretation for thiazole-containing enones?

Contradictions in NMR assignments (e.g., overlapping thiazole and enone signals) require advanced methods:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations.
  • Variable-temperature NMR : Suppresses signal broadening caused by tautomerism or slow conformational exchange.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-based simulations validate experimental shifts .

Basic: What experimental designs are recommended for evaluating the compound’s biological activity (e.g., anticancer potential)?

Standard protocols include:

  • In vitro cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
  • Control groups : Cisplatin or doxorubicin as positive controls; solvent-only as negative.
  • Dose-response curves : 3–5 replicates per concentration to ensure statistical significance .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Conflicting results (e.g., varying IC₅₀ values) may stem from cell line heterogeneity or assay conditions. Mitigation strategies:

  • Standardized protocols : Adhere to CLSI guidelines for cell culture and assay duration.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models.
  • Mechanistic follow-up : Compare apoptosis induction (via flow cytometry) or target inhibition (e.g., kinase assays) .

Advanced: What computational approaches validate molecular docking predictions for thiazole derivatives?

  • Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility.
  • Binding free energy calculations : Use MM-PBSA/GBSA to refine docking scores.
  • Experimental cross-validation : Compare docking poses with SAR from mutagenesis studies or X-ray co-crystals .

Basic: How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification.
  • Stability : Forced degradation studies under heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via LC-MS for degradation products .

Advanced: What strategies mitigate sample degradation during long-term stability studies?

  • Temperature control : Store samples at –80°C with desiccants to slow hydrolysis/oxidation.
  • Light protection : Use amber vials and conduct studies in dark chambers.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) for metal-sensitive compounds .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of tautomerism. For example, used SCXRD to confirm the enone geometry and thiazole tautomer. Complementary techniques like solid-state NMR or Raman spectroscopy can further characterize polymorphic forms .

Basic: What impurity profiling methods are recommended for this compound?

  • HPLC-DAD/ELSD : Detect impurities >0.1% using gradient elution.
  • LC-MS/MS : Identify unknown impurities via fragmentation patterns.
  • ICH guidelines : Classify impurities per Q3A(R2) (organic) and Q3D (elemental) .

Advanced: How can cross-disciplinary approaches enhance the development of thiazole-based therapeutics?

  • Medicinal chemistry : Modify substituents (e.g., methylamino to ethylamino) to improve pharmacokinetics.
  • Pharmacology : Assess CYP450 inhibition/induction for DDI potential.
  • Materials science : Explore nanoformulations (e.g., liposomes) to enhance bioavailability .

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